

# Commercial Suppliers and Technical Guide for High-Purity Demethylsonchifolin

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## Compound of Interest

Compound Name: *Demethylsonchifolin*

Cat. No.: *B15593885*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity **Demethylsonchifolin**, a sesquiterpenoid of interest for its potential therapeutic applications. This document outlines commercial sources, quality control standards, and detailed experimental protocols for investigating its anti-inflammatory properties, including its putative mechanism of action via the NF- $\kappa$ B signaling pathway.

## Commercial Availability of High-Purity Demethylsonchifolin

Several chemical suppliers offer **Demethylsonchifolin** for research and development purposes. The typical purity available is around 95%, as determined by High-Performance Liquid Chromatography (HPLC). Identity is commonly confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a summary of commercial suppliers.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight	Stated Purity	Analytical Methods
BOC Sciences	Demethylsonchifolin	956384-55-7	C <sub>20</sub> H <sub>24</sub> O <sub>6</sub>	360.40 g/mol	High Purity	Synthesis, Purification, Characterization
ALB Technology	Demethylsonchifolin	956384-55-7	C <sub>20</sub> H <sub>24</sub> O <sub>6</sub>	360.40 g/mol	≥ 95%	HPLC, NMR[1]
VEGPHARM	Demethylsonchifolin	956384-55-7	C <sub>20</sub> H <sub>24</sub> O <sub>6</sub>	360.40 g/mol	Inquire for details	CoA & MSDS available on request[2]

## Quality Control and Characterization

High-purity **Demethylsonchifolin** is typically characterized using a combination of analytical techniques to ensure identity, purity, and quality. A representative Certificate of Analysis (CoA) would include the following information.

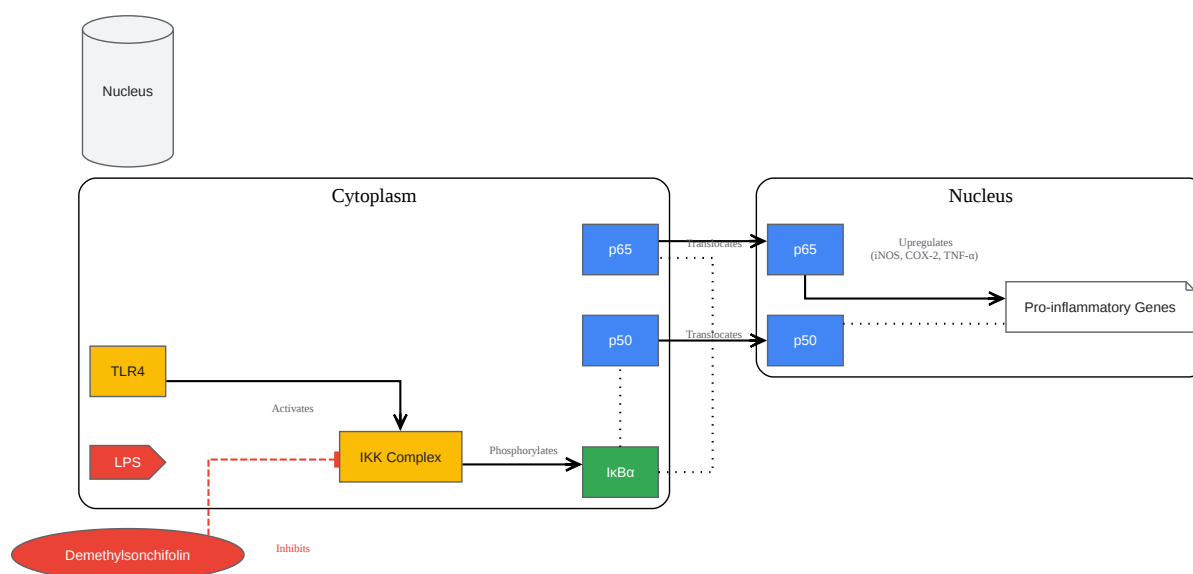
Parameter	Specification	Method
Appearance	White to off-white powder	Visual Inspection
Identity	Conforms to structure	<sup>1</sup> H-NMR Spectroscopy
Purity	≥ 95.0%	HPLC
Mass Spectrum	Conforms to molecular weight	Mass Spectrometry (MS)
Water Content	≤ 1.0%	Karl Fischer Titration
Residual Solvents	Meets USP <467> limits	Gas Chromatography (GC)

## Biological Activity and Mechanism of Action

**Demethylsonchifolin** is isolated from plants of the *Smallanthus sonchifolius* (yacon) species, extracts of which have demonstrated anti-inflammatory properties[1][3]. The anti-inflammatory effects of many natural compounds are mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF- $\kappa$ B) pathway. Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and inflammatory cytokines such as TNF- $\alpha$ , IL-1 $\beta$ , and IL-6[4][5][6].

## Postulated NF- $\kappa$ B Signaling Pathway Inhibition by Demethylsonchifolin

The diagram below illustrates the proposed mechanism by which **Demethylsonchifolin** may exert its anti-inflammatory effects through the inhibition of the NF- $\kappa$ B signaling cascade.



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Caption: Postulated inhibition of the NF- $\kappa$ B signaling pathway by **Demethylsonchifolin**.

## Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anti-inflammatory activity of **Demethylsonchifolin**.

### In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Production)

This protocol describes the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. A reduction in NO levels indicates potential anti-inflammatory activity.

#### a. Cell Culture and Treatment:

- Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO<sub>2</sub> humidified incubator.
- Seed cells in a 96-well plate at a density of  $5 \times 10^4$  cells/well and allow them to adhere for 24 hours.
- Prepare stock solutions of **Demethylsonchifolin** in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture should not exceed 0.1%.
- Pre-treat the cells with various concentrations of **Demethylsonchifolin** (e.g., 1, 5, 10, 25, 50  $\mu$ M) for 1 hour.
- Stimulate the cells with LPS (1  $\mu$ g/mL) for 24 hours to induce an inflammatory response. Include a vehicle control group (DMSO) and a positive control group (LPS only).

#### b. Measurement of Nitric Oxide (Griess Assay):

- After the 24-hour incubation, collect 50  $\mu$ L of the cell culture supernatant from each well.

- Add 50  $\mu$ L of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
- Add 50  $\mu$ L of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

## Cell Viability Assay (MTT Assay)

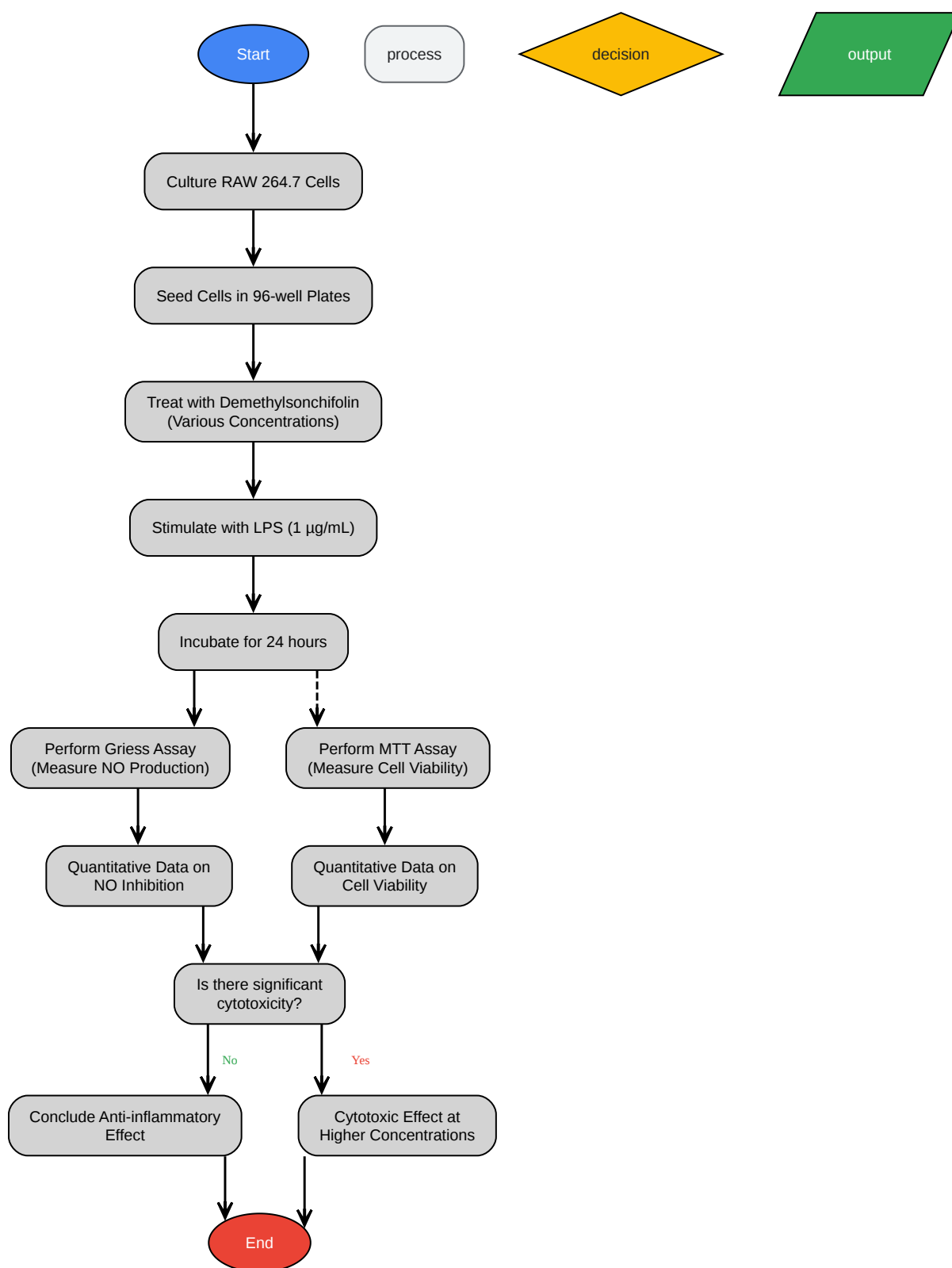
It is crucial to determine if the observed reduction in NO is due to anti-inflammatory activity or cytotoxicity. The MTT assay assesses cell viability.

### a. Protocol:

- Culture and treat RAW 264.7 cells with **Demethylsonchifolin** as described in the previous protocol, in a separate 96-well plate.
- After the 24-hour incubation period, add 10  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm with a microplate reader.
- Express cell viability as a percentage relative to the vehicle-treated control cells.

## Experimental Workflow Diagram

The following diagram illustrates the workflow for assessing the in vitro anti-inflammatory activity and cytotoxicity of **Demethylsonchifolin**.



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Caption: Workflow for in vitro anti-inflammatory and cytotoxicity assessment.

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## References

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